3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride
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Overview
Description
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and a methoxy group, as well as a urea moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride typically involves the reaction of 4-methoxypyrrolidine with ethyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the urea moiety into corresponding amines and carbon dioxide.
Scientific Research Applications
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Ethyl-1-(4-methoxypyrrolidin-3-yl)urea hydrochloride can be compared with other similar compounds, such as:
3-Ethyl-1-(4-hydroxypyrrolidin-3-yl)urea hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
3-Ethyl-1-(4-chloropyrrolidin-3-yl)urea hydrochloride: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
3-Ethyl-1-(4-aminopyrrolidin-3-yl)urea hydrochloride: The amino group can introduce additional hydrogen bonding interactions, affecting the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C8H18ClN3O2 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxypyrrolidin-3-yl)urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H |
InChI Key |
DCBBSALQMAVJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
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